2-(4-chlorobenzamido)-N-(4-sulfamoylphenyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide
Description
This compound features a tetrahydrobenzo[d]thiazole core substituted with a 4-chlorobenzamido group at position 2 and a 4-sulfamoylphenyl carboxamide at position 4 (Figure 1). The tetrahydrobenzo[d]thiazole scaffold is a pharmacophore prevalent in medicinal chemistry due to its conformational rigidity and ability to engage in hydrogen bonding via its sulfur and nitrogen atoms.
Properties
IUPAC Name |
2-[(4-chlorobenzoyl)amino]-N-(4-sulfamoylphenyl)-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN4O4S2/c22-13-6-4-12(5-7-13)19(27)26-21-25-18-16(2-1-3-17(18)31-21)20(28)24-14-8-10-15(11-9-14)32(23,29)30/h4-11,16H,1-3H2,(H,24,28)(H2,23,29,30)(H,25,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBKROFLHXSLKFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)SC(=N2)NC(=O)C3=CC=C(C=C3)Cl)C(=O)NC4=CC=C(C=C4)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of the compound are yet to be identified. The compound is a derivative of thiazolo[5,4-d]thiazole, which is known for its high oxidative stability and efficient intermolecular π–π overlap. .
Mode of Action
Based on its structural similarity to other thiazolo[5,4-d]thiazole derivatives, it can be hypothesized that it might interact with its targets through intermolecular π–π overlap
Biochemical Pathways
Thiazolo[5,4-d]thiazole derivatives have been used in the synthesis of semiconductors for plastic electronics, suggesting that they might interact with electron transport pathways
Pharmacokinetics
It is known that the compound has high oxidative stability, which could potentially influence its bioavailability and pharmacokinetic profile.
Result of Action
Given its structural similarity to other thiazolo[5,4-d]thiazole derivatives, it might have similar effects, such as influencing electron transport
Action Environment
Given its high oxidative stability, it might be resistant to degradation in various environments
Biological Activity
2-(4-chlorobenzamido)-N-(4-sulfamoylphenyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide is a synthetic compound that belongs to the class of benzothiazole derivatives. This compound has gained attention for its potential biological activities, particularly in the fields of oncology and pharmacology. The presence of both chlorobenzamido and sulfamoylphenyl groups in its structure suggests a multifaceted mechanism of action that warrants detailed exploration.
Chemical Structure
The chemical structure of the compound can be represented as follows:
The biological activity of this compound is likely attributed to its ability to interact with various molecular targets within cells. The benzothiazole moiety is known for its role in inducing apoptosis and cell cycle arrest in cancer cells. Research indicates that benzothiazoles can interact with DNA and modulate signaling pathways involved in cell proliferation and survival .
Antitumor Activity
Recent studies have demonstrated that derivatives of benzothiazole exhibit significant cytotoxic effects against various cancer cell lines. In vitro assays have shown that compounds similar to this compound can induce apoptosis through activation of caspases and DNA fragmentation .
Table 1: Antitumor Activity Data
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | K562 (leukemia) | < 60 | Apoptosis induction |
| Similar Benzothiazole Derivative | HeLa (cervical) | 15 | Caspase activation |
Enzyme Inhibition
The compound is also being explored for its potential as an enzyme inhibitor. The structural features allow for interactions with active sites of various enzymes, potentially modulating their activity. This aspect is particularly relevant in the context of drug design for diseases where enzyme dysregulation plays a critical role.
Case Studies
- Cytotoxicity in Leukemia Cells : A study focused on the synthesis of several benzothiazole derivatives showed that compounds with electron-withdrawing groups exhibited enhanced cytotoxicity against leukemia cells (K562). The specific derivative mentioned demonstrated an IC50 value significantly lower than 60 µM, indicating potent antitumor activity .
- Mechanistic Insights : Flow cytometry analysis revealed that the compound could induce apoptosis through mitochondrial pathways, characterized by changes in mitochondrial membrane potential and activation of apoptotic markers .
Safety and Toxicology
While the biological activity is promising, it is essential to evaluate the safety profile of this compound. Preliminary data suggest potential skin and eye irritation upon exposure; hence appropriate safety measures are recommended during handling and application .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Tetrahydrobenzo[d]Thiazole Derivatives with Modified Substituents
N-(2-Chlorophenyl)Methyl-2-(4-Methoxybenzamido)-4,5,6,7-Tetrahydrobenzo[d]Thiazole-4-Carboxamide ()
- Structural Differences :
- Benzamido Group : 4-Methoxy (electron-donating) vs. 4-chloro (electron-withdrawing) in the target compound.
- Carboxamide Substituent : 2-Chlorophenylmethyl vs. 4-sulfamoylphenyl.
- The sulfamoyl group in the target compound offers hydrogen-bonding capabilities absent in the 2-chlorophenylmethyl analog, possibly influencing solubility and target selectivity .
Pramipexole Derivatives with Tetrahydrobenzo[d]Thiazole Cores ()
- Key Examples: Compound 33: N-(Cis-3-(2-((S)-2-Amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)(propyl)amino)-ethyl)-3-hydroxycyclobutyl)-4-fluorobenzenesulfonamide. Compound 34: 3-Chloro-4-fluoro variant of Compound 33.
- Comparison :
- These compounds prioritize dopamine D3 receptor agonism via a hydroxylated cyclobutyl linker and fluorinated sulfonamide groups.
- Unlike the target compound, they lack the 4-chlorobenzamido moiety but share the sulfonamide functionality. The target’s carboxamide group may confer distinct pharmacokinetic profiles, such as reduced hepatic metabolism due to decreased esterase susceptibility .
Sulfonamide-Containing Triazoles and Thiazoles ()
- Representative Compounds :
- 5-(4-(4-X-Phenylsulfonyl)phenyl)-4-(2,4-Difluorophenyl)-4H-1,2,4-Triazole-3-Thiones [7–9] : Feature sulfonylphenyl and triazole-thione groups.
- Structural Contrasts :
- The target compound replaces the triazole-thione with a tetrahydrobenzo[d]thiazole core, reducing ring strain and altering electronic properties.
- Both classes exhibit tautomerism (e.g., thione-thiol equilibrium in triazoles), but the target’s rigid thiazole core likely stabilizes its conformation, enhancing binding specificity .
Antiplatelet Thieno-Tetrahydropyridine Derivatives ()
- Key Compound : C1 (unspecified structure) demonstrated superior antiplatelet activity to clopidogrel.
- Comparison: While structurally distinct (thieno-tetrahydropyridine vs. tetrahydrobenzo[d]thiazole), both classes inhibit ADP receptors.
Physicochemical and Spectral Properties
Data Tables
Table 1: Structural and Functional Comparison of Key Analogs
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
